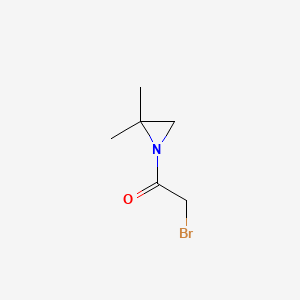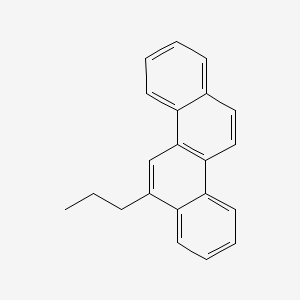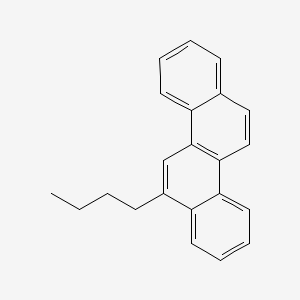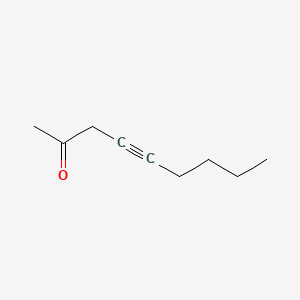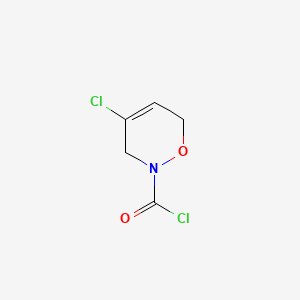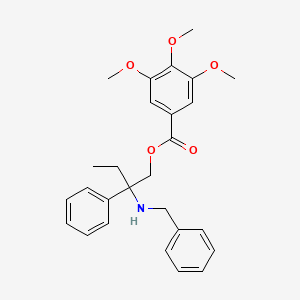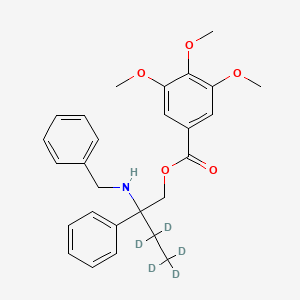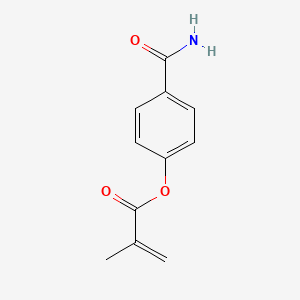![molecular formula C18H12Na3O9PPdS3 B569978 [[3,3',3''-(Phosphinidyne-κP)tris[benzenesulfonato]](3-)]-Palladate(3-) Sodium CAS No. 1010733-93-3](/img/new.no-structure.jpg)
[[3,3',3''-(Phosphinidyne-κP)tris[benzenesulfonato]](3-)]-Palladate(3-) Sodium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[3,3’,3’'-(Phosphinidyne-κP)tris[benzenesulfonato]]-Palladate(3-) Sodium is a sulfonated triarylphosphine compound used in palladium-catalyzed cross-coupling reactions in coordination chemistry. This compound is known for its bright yellow solid appearance and high solubility in water. It has a molecular formula of C18H12Na3O9PPdS3 and a molecular weight of 674.84.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [3,3’,3’'-(Phosphinidyne-κP)tris[benzenesulfonato]]-Palladate(3-) Sodium typically involves the reaction of palladium salts with sulfonated triarylphosphine ligands under controlled conditions. The reaction is carried out in an aqueous medium to ensure the solubility of the product. The reaction conditions often include a temperature range of 25-30°C and a pH of around 7-8 to maintain the stability of the compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled environments to ensure the consistency and quality of the product. The final product is often purified through crystallization or filtration techniques to remove any impurities.
Analyse Chemischer Reaktionen
Types of Reactions
[3,3’,3’'-(Phosphinidyne-κP)tris[benzenesulfonato]]-Palladate(3-) Sodium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state palladium complexes.
Reduction: It can be reduced to form lower oxidation state palladium species.
Substitution: The sulfonato groups can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out under mild conditions to prevent the decomposition of the compound.
Major Products Formed
The major products formed from these reactions include various palladium complexes with different oxidation states and ligand environments. These products are often used as intermediates in further chemical transformations.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, [3,3’,3’'-(Phosphinidyne-κP)tris[benzenesulfonato]]-Palladate(3-) Sodium is widely used in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, Stille coupling, and Heck reaction . These reactions are essential for the formation of carbon-carbon bonds in organic synthesis.
Biology and Medicine
In biology and medicine, this compound is used in the development of new drugs and therapeutic agents. Its ability to form stable complexes with various ligands makes it a valuable tool in medicinal chemistry .
Industry
In the industrial sector, [3,3’,3’'-(Phosphinidyne-κP)tris[benzenesulfonato]]-Palladate(3-) Sodium is used in the production of fine chemicals and advanced materials. Its catalytic properties are exploited in various manufacturing processes to improve efficiency and yield .
Wirkmechanismus
The mechanism of action of [3,3’,3’'-(Phosphinidyne-κP)tris[benzenesulfonato]]-Palladate(3-) Sodium involves the coordination of the palladium center with various ligands. This coordination facilitates the activation of substrates and the formation of new chemical bonds. The molecular targets include organic molecules with reactive functional groups, which undergo transformation in the presence of the palladium catalyst.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Rhodate(6-), carbonylchlorobis[ 3,3’,3’'-(phosphinidyne-κP)tris[benzenesulfonato]]-, sodium (1:6) : This compound is used in coordination chemistry and has similar structural features .
Tris(3,3′,3″-phosphinidynetris(benzenesulfonato)palladium(0) nonasodium salt nonahydrate: This compound is also used in palladium-catalyzed cross-coupling reactions and has similar catalytic properties.
Uniqueness
[3,3’,3’'-(Phosphinidyne-κP)tris[benzenesulfonato]]-Palladate(3-) Sodium is unique due to its high solubility in water and its ability to form stable complexes with a wide range of ligands. This makes it a versatile catalyst in various chemical reactions and a valuable tool in scientific research and industrial applications.
Eigenschaften
CAS-Nummer |
1010733-93-3 |
|---|---|
Molekularformel |
C18H12Na3O9PPdS3 |
Molekulargewicht |
674.828 |
IUPAC-Name |
trisodium;3-bis(3-sulfonatophenyl)phosphanylbenzenesulfonate;palladium |
InChI |
InChI=1S/C18H15O9PS3.3Na.Pd/c19-29(20,21)16-7-1-4-13(10-16)28(14-5-2-8-17(11-14)30(22,23)24)15-6-3-9-18(12-15)31(25,26)27;;;;/h1-12H,(H,19,20,21)(H,22,23,24)(H,25,26,27);;;;/q;3*+1;/p-3 |
InChI-Schlüssel |
OZYIFDKIIQHBJZ-UHFFFAOYSA-K |
SMILES |
C1=CC(=CC(=C1)S(=O)(=O)[O-])P(C2=CC(=CC=C2)S(=O)(=O)[O-])C3=CC(=CC=C3)S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Pd] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


